Truli -

Truli

Catalog Number: EVT-10956677
CAS Number:
Molecular Formula: C18H14N4OS
Molecular Weight: 334.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods
The synthesis of Truli involves several key steps that focus on constructing its unique molecular framework. The compound features a thiazolidine-2-imine core linked to a hydrophobic benzyl group. The synthetic route typically includes:

  1. Formation of the Thiazolidine Core: This involves cyclization reactions that create the thiazolidine structure.
  2. Introduction of the Benzyl Moiety: The benzyl group is attached via nitrogen substitution, enhancing the compound's lipophilicity.
  3. Functionalization: Additional modifications may be made to optimize pharmacokinetic properties such as solubility and bioavailability.

Technical details regarding these steps can be found in recent studies that detail improvements in potency and physicochemical properties through structural modifications .

Molecular Structure Analysis

Structure
The molecular structure of Truli can be represented by its chemical formula C17H16N4OSC_{17}H_{16}N_4OS. Its structure includes:

  • A thiazolidine ring
  • A pyrrolopyridine component
  • A carboxamide functional group

The arrangement of these components contributes to its inhibitory action on LATS kinases by fitting into their active site .

Data
Truli has a CAS Registry Number of 1424635-83-5 and a PubChem CID of 71890885. Its InChIKey is VTXBMVZVPUSAJF-UHFFFAOYSA-N, which can be used for database searches related to its chemical properties .

Chemical Reactions Analysis

Reactions
Truli primarily functions through competitive inhibition of LATS kinases. In vitro studies have demonstrated that Truli binds to the ATP-binding site of LATS1 and LATS2, preventing substrate phosphorylation. This inhibition leads to the activation of Yes-associated protein (YAP) signaling pathways, promoting cell proliferation.

Technical details regarding these reactions include:

  • Kinase Assays: These assays confirm Truli's effectiveness in inhibiting LATS activity.
  • Dose-Response Curves: Data from these experiments illustrate the relationship between Truli concentration and its inhibitory effects on kinase activity .
Mechanism of Action

Process
Truli exerts its biological effects by inhibiting LATS kinases, which are integral components of the Hippo signaling pathway. When LATS activity is inhibited:

  1. YAP/TAZ proteins are dephosphorylated.
  2. These proteins translocate into the nucleus.
  3. They bind to transcription factors (TEAD family), leading to increased expression of genes involved in cell proliferation and survival.

This mechanism highlights Truli's potential applications in regenerative medicine and cancer therapy by promoting cellular regeneration and growth .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid.
  • Solubility: Truli has low solubility in aqueous media due to its hydrophobic characteristics.

Chemical Properties

  • Melting Point: Specific data on melting point are not widely reported but are critical for understanding stability.
  • Stability: The compound demonstrates stability under physiological conditions but may require modifications for enhanced solubility.

Relevant analyses indicate that further structural modifications could improve solubility and bioavailability, making it more suitable for therapeutic applications .

Applications

Truli has significant scientific uses, particularly in:

  • Cancer Research: As an inhibitor of LATS kinases, it offers insights into tumor suppression mechanisms.
  • Regenerative Medicine: Its ability to activate YAP signaling may aid in developing therapies for tissue regeneration, especially in areas with limited regenerative capacity such as the inner ear.
  • Drug Development: Ongoing research aims to refine Truli's structure for improved efficacy and safety profiles in clinical settings .
Hippo Pathway Signaling and LATS Kinases as Therapeutic Targets

Molecular Regulation of Tissue Regeneration by Hippo-Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif Signaling

The Hippo signaling pathway constitutes an evolutionarily conserved kinase cascade that governs organ size, tissue homeostasis, and regenerative responses through precise spatiotemporal regulation of cell proliferation, apoptosis, and differentiation. At its core, the pathway integrates extracellular mechanical cues, cell polarity signals, and soluble factors to modulate the activity of downstream transcriptional coactivators Yes-Associated Protein and Transcriptional Coactivator with PDZ-Binding Motif [3] [8]. In mammals, activation of mammalian sterile 20-like kinase 1/2 (Mammalian Sterile 20-Like Kinase 1 and Mammalian Sterile 20-Like Kinase 2) complexes with scaffolding protein Salvador 1 (Salvador Homolog 1), phosphorylating Large Tumor Suppressor Kinase 1 and Large Tumor Suppressor Kinase 2. Activated Large Tumor Suppressor Kinase 1/Large Tumor Suppressor Kinase 2 subsequently phosphorylates Yes-Associated Protein and Transcriptional Coactivator with PDZ-Binding Motif, leading to their cytoplasmic sequestration by 14-3-3 proteins or proteasomal degradation [1] [7].

When Hippo signaling is inactivated (e.g., during tissue injury), dephosphorylated Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif translocate to the nucleus and bind Transcriptional Enhanced Associate Domain family transcription factors (Transcriptional Enhanced Associate Domain 1-4), inducing proliferative and anti-apoptotic genes including Connective Tissue Growth Factor, Cysteine-Rich Angiogenic Inducer 61, and Ankyrin Repeat Domain 1 [3] [10]. This transcriptional reprogramming enables epithelial regeneration, stem cell expansion, and matrix remodeling. Crucially, the pathway exhibits tissue-specific regenerative functions:

Table 1: Tissue-Specific Regenerative Functions of Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif

TissueRegeneration MechanismKey Target Genes
LiverHepatocyte proliferation, cholangiocyte transdifferentiationCysteine-Rich Angiogenic Inducer 61, Connective Tissue Growth Factor, Myc Proto-Oncogene Protein [4] [7]
Skeletal muscleSatellite cell activation, myofiber repairCysteine-Rich Angiogenic Inducer 61, Myocyte Enhancer Factor 2 [6] [8]
BoneOsteoblast differentiation, inhibition of adipogenesisRunt-Related Transcription Factor 2, Osteocalcin [6]

Mechanistically, Hippo-Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif signaling intersects with Wnt/β-catenin, transforming growth factor beta, and epidermal growth factor receptor pathways to coordinate regenerative responses. Nuclear Yes-Associated Protein displaces vestigial-like 4 (Vestigial-Like Family Member 4) from Transcriptional Enhanced Associate Domain, enabling transcription of proliferative genes while suppressing differentiation factors [4] [9]. Furthermore, cytoskeletal tension and extracellular matrix stiffness directly regulate Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif nuclear translocation through focal adhesion kinase and Rho GTPase signaling, creating a mechanotransduction feedback loop essential for wound healing [3] [10].

Large Tumor Suppressor Kinase 1/Large Tumor Suppressor Kinase 2 Kinases: Central Inhibitors of Proliferative Reprogramming in Postmitotic Tissues

Large Tumor Suppressor Kinase 1 and Large Tumor Suppressor Kinase 2 serine/threonine kinases function as the primary gatekeepers of Hippo-mediated growth suppression in terminally differentiated tissues. These kinases phosphorylate Yes-Associated Protein at serine 127 (promoting 14-3-3 binding) and serine 381 (priming for casein kinase 1δ/ε-mediated degradation), while Transcriptional Coactivator with PDZ-Binding Motif undergoes analogous inactivation at serines 89 and 311 [7] [8]. This phosphorylation cascade constitutively suppresses proliferative reprogramming in cardiomyocytes, neurons, and osteocytes—tissues with limited regenerative capacity.

Table 2: Phosphorylation Events in Large Tumor Suppressor Kinase 1/Large Tumor Suppressor Kinase 2-Mediated Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif Inactivation

KinaseSubstratePhosphorylation SiteFunctional Consequence
Large Tumor Suppressor Kinase 1/Large Tumor Suppressor Kinase 2Yes-Associated ProteinSer127Cytoplasmic sequestration by 14-3-3 proteins
Large Tumor Suppressor Kinase 1/Large Tumor Suppressor Kinase 2Yes-Associated ProteinSer381Recruitment of SCFβ-TRCP E3 ubiquitin ligase
Large Tumor Suppressor Kinase 1/Large Tumor Suppressor Kinase 2Transcriptional Coactivator with PDZ-Binding MotifSer89Cytoplasmic sequestration
Large Tumor Suppressor Kinase 1/Large Tumor Suppressor Kinase 2Transcriptional Coactivator with PDZ-Binding MotifSer311Ubiquitin-mediated degradation

Large Tumor Suppressor Kinase 1/Large Tumor Suppressor Kinase 2 activity is modulated by multiple upstream regulators: Neurofibromin 2 (Merlin) recruits Large Tumor Suppressor Kinase 1/Large Tumor Suppressor Kinase 2 to the plasma membrane for activation, while kidney and brain expressed protein (Kidney And Brain Expressed Protein) scaffolds Mammalian Sterile 20-Like Kinase 1/Mammalian Sterile 20-Like Kinase 2-Large Tumor Suppressor Kinase 1/Large Tumor Suppressor Kinase 2 interactions [3] [9]. Mitogen-activated protein kinase kinase kinase kinase 1-7 (Mitogen-Activated Protein Kinase Kinase Kinase Kinase Family) kinases can phosphorylate Large Tumor Suppressor Kinase 1/Large Tumor Suppressor Kinase 2 independently of Mammalian Sterile 20-Like Kinase 1/Mammalian Sterile 20-Like Kinase 2, particularly in response to oxidative stress [8] [10]. In postmitotic tissues, sustained Large Tumor Suppressor Kinase 1/Large Tumor Suppressor Kinase 2 activity maintains Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif in a phosphorylated state, preventing cell cycle re-entry. Experimental Large Tumor Suppressor Kinase 1/Large Tumor Suppressor Kinase 2 deletion in cardiomyocytes induces Yes-Associated Protein-driven hyperplasia, while neuronal Large Tumor Suppressor Kinase 1/Large Tumor Suppressor Kinase 2 ablation triggers aberrant neurogenesis [4] [10].

Pathophysiological Implications of Dysregulated Hippo Signaling in Degenerative Diseases

Dysregulation of Hippo signaling components disrupts tissue homeostasis, contributing to degenerative pathologies through distinct mechanisms: sustained pathway activation suppresses regenerative capacity, while pathway inactivation promotes aberrant proliferation and fibrosis.

Neurodegenerative Disorders:Hyperactive Mammalian Sterile 20-Like Kinase 1 induces neuronal apoptosis by phosphorylating forkhead box protein O3 (Forkhead Box O3) and Bcl-2 interacting mediator of cell death (Bcl-2 Interacting Mediator of Cell Death), exacerbating oxidative stress damage. Hippo activation also impairs axonal regeneration by sequestering Yes-Associated Protein from growth-promoting genes [2] [10]. In Alzheimer models, amyloid-β oligomers activate Mammalian Sterile 20-Like Kinase 1, accelerating tau phosphorylation and synaptic loss [5] [10].

Osteoporosis and Cartilage Degeneration:Age-related Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif downregulation shifts mesenchymal stem cell differentiation toward adipogenesis over osteogenesis, reducing bone mineral density. Transcriptional Coactivator with PDZ-Binding Motif deletion in mice decreases osteoblast activity while increasing osteoclast-mediated resorption, replicating human osteoporosis [6]. In osteoarthritis, abnormal mechanical loading inactivates Hippo signaling, enabling nuclear Yes-Associated Protein to induce matrix metalloproteinase 3 (Matrix Metallopeptidase 3) and a disintegrin and metalloproteinase with thrombospondin motifs 5 (A Disintegrin And Metalloproteinase With Thrombospondin Motifs 5) expression, degrading cartilage collagen [6].

Fibrotic Pathologies:Persistent Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif activation in hepatic stellate cells drives collagen deposition and portal hypertension during cirrhosis. Similarly, pulmonary fibrosis exhibits reduced Large Tumor Suppressor Kinase 1/Large Tumor Suppressor Kinase 2 activity, enabling Transcriptional Coactivator with PDZ-Binding Motif-dependent transcription of fibronectin and α-smooth muscle actin [3] [4] [12]. Reactive oxygen species directly inhibit Large Tumor Suppressor Kinase 1/Large Tumor Suppressor Kinase 2 through oxidation of cysteine residues, creating a permissive environment for Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif nuclear translocation and fibrogenic gene expression [5].

Therapeutic Targeting Strategies:Pharmacological modulation focuses on inhibiting Mammalian Sterile 20-Like Kinase 1/Mammalian Sterile 20-Like Kinase 2 (e.g., XMU-MP-1) or disrupting Yes-Associated Protein-Transcriptional Enhanced Associate Domain interactions (e.g., verteporfin, porphyrin derivatives). Novel peptide inhibitors mimicking vestigial-like 4 competitively block Yes-Associated Protein-Transcriptional Enhanced Associate Domain binding, suppressing oncogenic transcription in preclinical models [1] [4].

Table 3: Hippo Pathway-Targeted Therapeutics in Development for Degenerative Diseases

Therapeutic ApproachMolecular TargetDegenerative IndicationsDevelopment Status
XMU-MP-1Mammalian Sterile 20-Like Kinase 1/Mammalian Sterile 20-Like Kinase 2 kinase inhibitionLiver fibrosis, myocardial regenerationPreclinical (animal models) [1]
VT107Transcriptional Enhanced Associate Domain-Yeast Associated Protein interaction inhibitorOsteoarthritis, muscular dystrophyPhase I (NCT05223101) [4] [6]
Super-TDUVestigial-Like Family Member 4 mimetic peptideBone tumors, osteoporosisPreclinical [4]
IAG933Transcriptional Enhanced Associate Domain palmitoylation inhibitorIdiopathic pulmonary fibrosisPhase I/II (NCT04857372) [4]

These approaches aim to restore regenerative balance by transiently releasing Hippo-mediated suppression of proliferation in damaged tissues while avoiding oncogenic transformation. Future challenges include achieving tissue-specific delivery and managing feedback activation of upstream pathway components [1] [4].

Properties

Product Name

Truli

IUPAC Name

N-(3-benzyl-1,3-thiazol-2-ylidene)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Molecular Formula

C18H14N4OS

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C18H14N4OS/c23-17(15-11-20-16-14(15)7-4-8-19-16)21-18-22(9-10-24-18)12-13-5-2-1-3-6-13/h1-11H,12H2,(H,19,20)

InChI Key

VTXBMVZVPUSAJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CSC2=NC(=O)C3=CNC4=C3C=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.